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Abstract
Flazin, a naturally occurring β-carboline alkaloid, has garnered significant scientific interest due

to its diverse biological activities. This technical guide provides an in-depth overview of the

known biochemical and physical properties of Flazin. It details its role as a potent inhibitor of

non-enzymatic protein glycation and a scavenger of peroxynitrite, highlighting its potential

therapeutic applications in metabolic and neurodegenerative disorders. Furthermore, this

document elucidates Flazin's function as a regulator of lipid metabolism, detailing its influence

on lipolysis and lipogenesis. Comprehensive data on its physical characteristics are presented,

alongside detailed experimental protocols for the key bioactivities discussed. Visual diagrams

of its metabolic pathway influence and experimental workflows are provided to facilitate a

deeper understanding of its molecular interactions and laboratory assessment.

Physicochemical Properties
Flazin (systematic name: 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic

acid) is a harmala alkaloid.[1] Its core structure consists of a β-carboline skeleton linked to a

hydroxymethylfuran group. This unique structure underpins its chemical reactivity and

biological functions.

Table 1: Physical and Chemical Properties of Flazin
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Property Value Source

Molecular Formula C₁₇H₁₂N₂O₄ PubChem[1]

Molecular Weight 308.29 g/mol PubChem[1]

Melting Point 231 - 233 °C PubChem[1]

Physical Description Solid PubChem[1]

CAS Number 100041-05-2 PubChem[1]

ChEBI ID CHEBI:69443 PubChem[1]

HMDB ID HMDB0033459 PubChem[1]

Biochemical Properties and Mechanisms of Action
Flazin exhibits a range of biochemical activities, with significant implications for human health.

Its primary roles identified to date are as an inhibitor of non-enzymatic protein glycation, a

peroxynitrite scavenger, and a regulator of lipid metabolism.

Inhibition of Non-Enzymatic Protein Glycation
Flazin has been identified as a potent inhibitor of non-enzymatic protein glycation, a process

implicated in the pathogenesis of diabetic complications.[2] It demonstrates significant

inhibitory effects on the formation of advanced glycation end-products (AGEs).

Table 2: Inhibitory Activity of Flazin against Protein Glycation and Peroxynitrite

Activity IC₅₀ / EC₅₀ Target/Assay Source

BSA Glycation

Inhibition
85.31 μM (IC₅₀)

Bovine Serum

Albumin (BSA)
ChemicalBook[3]

Peroxynitrite

Scavenging
71.99 μM (EC₅₀)

Peroxynitrite

(ONOO⁻)
ChemicalBook[3]

Molecular dynamics simulations have revealed that Flazin can interact with key amino acid

residues (Phe1, Val2, Tyr26, and Lys29) on insulin, which are crucial for insulin's glycation and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/2072-6643/14/7/1501
https://www.mdpi.com/2072-6643/14/7/1501
https://www.mdpi.com/2072-6643/14/7/1501
https://www.mdpi.com/2072-6643/14/7/1501
https://www.mdpi.com/2072-6643/14/7/1501
https://www.mdpi.com/2072-6643/14/7/1501
https://www.mdpi.com/2072-6643/14/7/1501
https://www.benchchem.com/product/b010727?utm_src=pdf-body
https://www.benchchem.com/product/b010727?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35406114/
https://www.benchchem.com/product/b010727?utm_src=pdf-body
https://www.researchgate.net/publication/350210648_Discovery_of_Flazin_an_Alkaloid_Isolated_from_Cherry_Tomato_Juice_As_a_Novel_Non-Enzymatic_Protein_Glycation_Inhibitor_via_in_Vitro_and_in_Silico_Studies
https://www.researchgate.net/publication/350210648_Discovery_of_Flazin_an_Alkaloid_Isolated_from_Cherry_Tomato_Juice_As_a_Novel_Non-Enzymatic_Protein_Glycation_Inhibitor_via_in_Vitro_and_in_Silico_Studies
https://www.benchchem.com/product/b010727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dimerization.[2][4] By blocking these sites, Flazin may prevent the structural and functional

damage to insulin caused by glycation.

Peroxynitrite Scavenging Activity
Flazin is an effective scavenger of peroxynitrite (ONOO⁻), a reactive nitrogen species that can

induce cellular damage through nitration of proteins and other macromolecules.[2] This activity

contributes to its potential neuroprotective and anti-inflammatory effects. The scavenging of

peroxynitrite by Flazin has been shown to block the tyrosine nitration of bovine serum albumin

(BSA).[2][4]

Regulation of Lipid Metabolism
Flazin has been demonstrated to act as a lipid droplet (LD) regulator, suggesting its potential in

addressing lipid disorders.[5] It significantly decreases cellular triglyceride (TG) content by

12.0–22.4% in cellular models.[2] This effect is achieved through a dual mechanism: the

promotion of lipolysis and the inhibition of lipogenesis.[1]

Flazin treatment upregulates the mRNA expression of Adipose Triglyceride Lipase (ATGL), the

rate-limiting enzyme in triglyceride hydrolysis.[1] Concurrently, it downregulates the expression

of key enzymes involved in fatty acid synthesis, including Acetyl-CoA Carboxylase (ACC), Fatty

Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).[1]

Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanism by which Flazin regulates lipid

metabolism at the cellular level.
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Caption: Flazin's dual-action on lipid metabolism.

Experimental Protocols
The following are detailed methodologies for assessing the key bioactivities of Flazin.

Inhibition of Protein Glycation (BSA-Glucose Assay)
This protocol is a common method to assess the in vitro inhibition of AGE formation.
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Prepare Reagents:
- Bovine Serum Albumin (BSA) in phosphate buffer

- Glucose solution
- Flazin solutions (various concentrations)
- Positive control (e.g., Aminoguanidine)

Incubate Mixtures:
- Mix BSA, glucose, and Flazin/control

- Incubate at 37°C for 7-15 days in the dark

1. Setup Reactions

Measure Fluorescence:
- Use a spectrofluorometer

- Excitation: ~370 nm
- Emission: ~440 nm

2. AGE Formation

Calculate % Inhibition:
- % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] x 100

3. Quantify

Click to download full resolution via product page

Caption: Workflow for the BSA-glucose glycation assay.

Methodology:

Reagent Preparation:

Prepare a solution of Bovine Serum Albumin (BSA) (e.g., 10 mg/mL) in a phosphate buffer

(100 mM, pH 7.4).

Prepare a concentrated glucose solution (e.g., 500 mM) in the same buffer.

Prepare stock solutions of Flazin in a suitable solvent (e.g., DMSO) and create serial

dilutions.

Prepare a positive control inhibitor, such as Aminoguanidine.
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Assay Setup:

In a 96-well plate or microcentrifuge tubes, combine the BSA solution, glucose solution,

and varying concentrations of Flazin.

Include a control group with BSA and glucose but no inhibitor.

Include a blank group with BSA and buffer (no glucose).

The final volume for each reaction should be consistent.

Incubation:

Seal the plate or tubes and incubate at 37°C for an extended period (e.g., 7 to 15 days) in

the dark to allow for the formation of AGEs.

Fluorescence Measurement:

After incubation, measure the fluorescence intensity using a spectrofluorometer. The

characteristic fluorescence of AGEs is typically measured at an excitation wavelength of

approximately 370 nm and an emission wavelength of approximately 440 nm.

Data Analysis:

Calculate the percentage inhibition of AGE formation for each concentration of Flazin
using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x

100

The IC₅₀ value can be determined by plotting the percent inhibition against the log of the

Flazin concentration.

Peroxynitrite Scavenging Assay
This protocol outlines a fluorometric method to determine the peroxynitrite scavenging capacity

of Flazin.

Methodology:
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Reagent Preparation:

Prepare a stock solution of a fluorescent probe that is quenched or enhanced by

peroxynitrite (e.g., Dihydrorhodamine 123).

Prepare a solution of authentic peroxynitrite (ONOO⁻). The concentration should be

determined spectrophotometrically just before use.

Prepare various concentrations of Flazin in a suitable buffer (e.g., phosphate buffer, pH

7.4).

Prepare a known peroxynitrite scavenger (e.g., ebselen) as a positive control.

Assay Procedure:

In a 96-well plate, add the fluorescent probe and different concentrations of Flazin or the

positive control.

Initiate the reaction by adding the peroxynitrite solution to each well.

A control group should contain the probe and peroxynitrite without any scavenger.

Fluorescence Measurement:

Immediately measure the change in fluorescence over time using a fluorometer with

appropriate excitation and emission wavelengths for the chosen probe.

Data Analysis:

The scavenging activity is determined by the ability of Flazin to prevent the change in

fluorescence caused by peroxynitrite.

Calculate the percentage of scavenging activity and determine the EC₅₀ value, which is

the concentration of Flazin required to scavenge 50% of the peroxynitrite.

Analysis of Lipid Metabolism Regulation (Cell-Based
Assay)
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This protocol describes how to assess Flazin's effect on lipid accumulation and the expression

of related genes in a cell culture model.

Methodology:

Cell Culture and Treatment:

Culture a suitable cell line (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) under

standard conditions.

Induce lipid accumulation by treating the cells with a high concentration of fatty acids (e.g.,

oleic acid or palmitic acid).

Co-treat the cells with various concentrations of Flazin for a specified period (e.g., 24

hours).

Quantification of Intracellular Lipids:

After treatment, lyse the cells and measure the total intracellular triglyceride content using

a commercial colorimetric or fluorometric assay kit.

Alternatively, stain the cells with a lipophilic dye such as Oil Red O or BODIPY to visualize

and quantify lipid droplets using microscopy and image analysis software.

Gene Expression Analysis (qRT-PCR):

Extract total RNA from the treated cells.

Synthesize cDNA from the RNA using reverse transcriptase.

Perform quantitative real-time PCR (qRT-PCR) using specific primers for genes involved in

lipogenesis (e.g., ACC, FAS, SCD-1) and lipolysis (e.g., ATGL).

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).

Data Analysis:
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Compare the triglyceride content and lipid droplet accumulation in Flazin-treated cells to

the control cells.

Analyze the relative changes in gene expression to determine the effect of Flazin on the

transcriptional regulation of lipid metabolism pathways.

Conclusion
Flazin is a promising bioactive compound with a multi-faceted mechanism of action. Its ability

to inhibit protein glycation, scavenge reactive nitrogen species, and modulate lipid metabolism

provides a strong rationale for its further investigation as a potential therapeutic agent for

metabolic diseases such as diabetes and its complications, as well as conditions associated

with oxidative stress and lipid dysregulation. The experimental protocols and pathway diagrams

provided in this guide offer a foundational framework for researchers to explore and expand

upon the current understanding of Flazin's biochemical and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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